molecular formula C12H8INO3 B2894120 1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1280662-44-3

1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B2894120
CAS No.: 1280662-44-3
M. Wt: 341.104
InChI Key: DZPGZZRANARKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with an iodophenyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves several steps, starting with the preparation of the iodophenyl precursor. One common method involves the oxidative decarboxylation of 3-iodobenzoic acid to produce 3-iodophenol . This intermediate can then be coupled with a pyridine derivative under specific reaction conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its derivatives involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 1280662-44-3) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and research findings related to this compound, providing a comprehensive overview of its potential applications.

The molecular formula of this compound is C12_{12}H8_{8}INO3_3, with a molecular weight of 297.10 g/mol. The compound features a dihydropyridine structure which is known for its biological significance, particularly in drug development.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Specific synthetic routes may vary, but common methods include cyclization reactions that yield the dihydropyridine framework.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. In vitro assays demonstrated that this compound exhibits significant inhibition of tumor cell proliferation. For example:

CompoundCell LineIC50_{50} (μM)Remarks
This compoundHCT-159.24 ± 0.9Shows lower toxicity to normal cells compared to standard chemotherapeutics like Cisplatin
CisplatinHCT-1521.4 ± 0.9Standard reference compound

This data indicates that the compound may be a promising candidate for further development as an anticancer agent due to its lower IC50_{50} values compared to established drugs like Cisplatin and Gefitinib .

The proposed mechanism of action involves the interaction with cellular pathways related to apoptosis and cell cycle regulation. In silico studies suggest that the compound may bind effectively to proteins involved in these pathways, potentially leading to enhanced apoptosis in cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported moderate antibacterial effects, indicating its potential use as an antimicrobial agent.

Microbial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could be explored further for applications in treating bacterial infections .

Case Studies

A notable case study involved the evaluation of this compound's efficacy against multidrug-resistant cancer cell lines. The results indicated that it not only inhibited proliferation but also induced apoptosis more effectively than some existing treatments. This highlights its potential role in overcoming drug resistance commonly observed in cancer therapy .

Properties

IUPAC Name

1-(3-iodophenyl)-6-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8INO3/c13-9-2-1-3-10(6-9)14-7-8(12(16)17)4-5-11(14)15/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPGZZRANARKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)N2C=C(C=CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280662-44-3
Record name 1-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.